molecular formula C12H18N2O B3067078 N'-Butyl-N'-phenylacetohydrazide CAS No. 219828-75-8

N'-Butyl-N'-phenylacetohydrazide

Cat. No.: B3067078
CAS No.: 219828-75-8
M. Wt: 206.28 g/mol
InChI Key: UVDRKZAWSFZEFO-UHFFFAOYSA-N
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Description

N’-Butyl-N’-phenylacetohydrazide is an organic compound with the molecular formula C12H18N2O It is a hydrazide derivative, characterized by the presence of a butyl group and a phenyl group attached to the acetohydrazide moiety

Mechanism of Action

Target of Action

N’-Butyl-N’-phenylacetohydrazide is a derivative of N’-Phenylacetohydrazide . The primary target of N’-Butyl-N’-phenylacetohydrazide is the Ebola virus (EBOV) . EBOV is a single-strand RNA virus belonging to the Filoviridae family, which has been associated with most Ebola virus disease outbreaks to date . The compound acts as a virus entry inhibitor, preventing EBOV infection in cells .

Mode of Action

The compound interacts with its target by inhibiting the interaction between the EBOV glycoproteins (GP) and the endosomal Niemann−Pick C1 (NPC1) protein . This interaction is crucial for the virus to enter the host cell . By inhibiting this interaction, N’-Butyl-N’-phenylacetohydrazide prevents the virus from entering the host cell, thereby inhibiting infection .

Biochemical Pathways

It is known that the compound inhibits the interaction between the ebov-gp and the npc1 protein, which is a crucial step in the ebov’s entry into the host cell . This suggests that the compound may affect the pathways involved in viral entry into the host cell.

Pharmacokinetics

The compound has been shown to have an improved pharmacokinetic profile compared to other n’-phenylacetohydrazide derivatives

Result of Action

The primary result of N’-Butyl-N’-phenylacetohydrazide’s action is the inhibition of EBOV infection in cells . By acting as a virus entry inhibitor, the compound prevents the virus from entering the host cell, thereby inhibiting infection .

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-Butyl-N’-phenylacetohydrazide can be synthesized through several methods. One common approach involves the reaction of phenylhydrazine with butyl isocyanate in the presence of a suitable solvent such as ethanol. The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization.

Another method involves the reaction of phenylhydrazine with butyl chloroformate, followed by the addition of acetic anhydride. This reaction also requires a solvent like dichloromethane and is conducted at room temperature. The product is then isolated and purified using standard techniques such as column chromatography.

Industrial Production Methods

In an industrial setting, the production of N’-Butyl-N’-phenylacetohydrazide may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-Butyl-N’-phenylacetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.

    Substitution: N’-Butyl-N’-phenylacetohydrazide can undergo nucleophilic substitution reactions with halogenated compounds, leading to the formation of substituted hydrazides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of reduced hydrazide derivatives.

    Substitution: Formation of substituted hydrazides with various functional groups.

Scientific Research Applications

N’-Butyl-N’-phenylacetohydrazide has diverse applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazide derivatives and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Comparison with Similar Compounds

Similar Compounds

  • N’-Butyl-N’-phenylpicolinohydrazide
  • N’-Butyl-N’-phenylbenzohydrazide
  • N’-Butyl-N’-phenylformohydrazide

Uniqueness

N’-Butyl-N’-phenylacetohydrazide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry.

Conclusion

N’-Butyl-N’-phenylacetohydrazide is a versatile compound with significant potential in various fields of scientific research. Its unique chemical properties and reactivity make it a valuable reagent in organic synthesis, while its potential biological activities open avenues for exploration in medicine and biology. The compound’s distinctiveness compared to similar hydrazides further highlights its importance in scientific and industrial applications.

Properties

IUPAC Name

N'-butyl-N'-phenylacetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-3-4-10-14(13-11(2)15)12-8-6-5-7-9-12/h5-9H,3-4,10H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVDRKZAWSFZEFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C1=CC=CC=C1)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90471720
Record name N'-Butyl-N'-phenylacetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90471720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219828-75-8
Record name N'-Butyl-N'-phenylacetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90471720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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